(5Z)-2-(4-methylphenyl)-5-(naphthalen-1-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
(5Z)-2-(4-methylphenyl)-5-(naphthalen-1-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one: is a complex organic compound with a unique structure that combines a naphthalene ring, a methylphenyl group, and an imidazol-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-methylphenyl)-5-(naphthalen-1-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with naphthalene-1-carbaldehyde in the presence of a base to form the intermediate. This intermediate is then cyclized with an appropriate amine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-methylphenyl)-5-(naphthalen-1-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazole ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens, nitro groups, Lewis acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
(5Z)-2-(4-methylphenyl)-5-(naphthalen-1-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-methylphenyl)-5-(naphthalen-1-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Ethyl acetoacetate
Uniqueness
Compared to similar compounds, (5Z)-2-(4-methylphenyl)-5-(naphthalen-1-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one stands out due to its unique combination of structural elements, which confer specific chemical and biological properties. Its naphthalene ring and imidazole core make it particularly versatile for various applications, from medicinal chemistry to materials science.
Properties
Molecular Formula |
C21H16N2O |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(4Z)-2-(4-methylphenyl)-4-(naphthalen-1-ylmethylidene)-1H-imidazol-5-one |
InChI |
InChI=1S/C21H16N2O/c1-14-9-11-16(12-10-14)20-22-19(21(24)23-20)13-17-7-4-6-15-5-2-3-8-18(15)17/h2-13H,1H3,(H,22,23,24)/b19-13- |
InChI Key |
BNMZKHRNDDTHHJ-UYRXBGFRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC4=CC=CC=C43)/C(=O)N2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=CC4=CC=CC=C43)C(=O)N2 |
Origin of Product |
United States |
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